2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS drug design Physicochemical property optimization

The 2-fluoro substituent is non-interchangeable with 2-Cl, 2-Me, or unsubstituted analogs. This compound (CAS 1914496-41-5) features a CNS MPO-compliant profile (TPSA 16.1 Ų, HBD=0, XLogP3 2.9) for CNS drug discovery. Fluorine reduces pyridine pKa by ~1.5–2.5 units, enabling unique protonation-state exploration for selective kinase engagement. It provides orthogonal C–F···C=O/C–F···H–N interactions as a fluorine-specific binding probe for 19F NMR. The 2-fluoro substituent also serves as a directing group for C–H activation or as a leaving group in SNAr reactions for late-stage diversification.

Molecular Formula C14H13FN2
Molecular Weight 228.26 g/mol
CAS No. 1914496-41-5
Cat. No. B1488165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1914496-41-5
Molecular FormulaC14H13FN2
Molecular Weight228.26 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)F
InChIInChI=1S/C14H13FN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2
InChIKeyRPMAFGHHQBSILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1914496-41-5): Procurement-Relevant Structural and Physicochemical Profile


2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1914496-41-5) is a bicyclic heterocyclic compound comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) core N-substituted with a 2-fluoropyridin-4-yl group [1]. Its molecular formula is C₁₄H₁₃FN₂ with a molecular weight of 228.26 g/mol, and key computed properties include an XLogP3 of 2.9, zero hydrogen bond donors, three hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area of 16.1 Ų [1]. The compound is cataloged as a versatile synthetic intermediate and screening building block for medicinal chemistry programs, particularly in central nervous system (CNS) and kinase-targeted drug discovery [2]. Notably, published quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound remain absent from the peer-reviewed primary literature and major bioactivity databases as of the search date [3].

Why 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Assumed Interchangeable with Its Closest Analogs


The 2-position substituent on the pyridine ring exerts a decisive influence on the electronic character, lipophilicity, and metabolic stability of the entire scaffold, meaning that the 2-fluoro, 2-chloro, 2-methyl, and unsubstituted pyridin-4-yl analogs are not functionally interchangeable in biological systems [1]. Fluorine's unique combination of strong electronegativity and small van der Waals radius (comparable to hydrogen) allows it to modulate pKₐ of the pyridine nitrogen, alter molecular conformation through electrostatic and stereoelectronic effects, and block sites of oxidative metabolism without introducing steric bulk—properties that chlorine or methyl substituents cannot replicate [2]. Consequently, SAR programs that treat these analogs as freely substitutable risk misinterpreting structure-activity trends and selecting suboptimal leads. The computed property differences detailed in Section 3 provide quantifiable dimensions along which these analogs diverge, establishing the non-interchangeability of the 2-fluoro variant.

Quantitative Differentiation Evidence for 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Relative to Its Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 2-Fluoro vs. 2-Chloro and Unsubstituted Pyridinyl-THIQ Analogs

The 2-fluoro substituent confers an XLogP3 of 2.9 on the target compound, which is approximately 0.5–0.7 log units lower than the estimated value for the 2-chloro analog (XLogP3 ~3.4–3.6) and approximately 0.5–0.8 log units higher than the unsubstituted pyridin-4-yl analog (XLogP3 ~2.1–2.4) [1]. This positions the 2-fluoro variant within an optimal lipophilicity range (XLogP3 1–3) frequently associated with favorable CNS drug-like properties, whereas the 2-chloro analog trends toward higher lipophilicity that may increase promiscuity and metabolic liability [2].

Lipophilicity CNS drug design Physicochemical property optimization

Hydrogen Bond Acceptor Capacity: Fluoropyridine vs. Chloropyridine and Methylpyridine in THIQ Scaffolds

The target compound possesses three hydrogen bond acceptors (HBA = 3): the THIQ nitrogen, the pyridine nitrogen, and the fluorine atom [1]. The 2-chloro analog also has HBA = 3 (chlorine can serve as a weak HBA), but the acceptor strength and directionality differ substantially: fluorine is a stronger, more geometrically constrained HBA than chlorine [2]. The 2-methyl analog has HBA = 2 (THIQ nitrogen and pyridine nitrogen only), and the unsubstituted pyridin-4-yl analog likewise has HBA = 2 [1]. The additional fluorine-mediated HBA capacity of the target compound introduces a unique pharmacophoric feature not available in the 2-methyl or unsubstituted analogs.

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area and CNS Multiparameter Optimization Desirability

With a topological polar surface area (TPSA) of 16.1 Ų, zero hydrogen bond donors, and XLogP3 of 2.9, the target compound falls well within the desirable range for the CNS Multiparameter Optimization (MPO) scoring system (TPSA < 70 Ų, HBD ≤ 1, 1 ≤ XLogP ≤ 4) [1]. This contrasts with more polar pyridinyl-THIQ analogs bearing additional heteroatom substituents, which would exhibit elevated TPSA and reduced predicted CNS penetration [2]. The 2-fluoro substituent uniquely preserves low TPSA while providing metabolic shielding at the 2-position—a dual advantage not offered by 2-methoxy or 2-amino congeners.

CNS MPO score Blood-brain barrier permeability Drug-likeness

Metabolic Shielding at the Pyridine 2-Position: Fluorine Blockade of CYP-Mediated Oxidation

The 2-position of the pyridine ring is a well-documented site of CYP450-mediated oxidative metabolism in drug-like molecules [1]. Introduction of fluorine at this position blocks hydroxylation and subsequent conjugation pathways, whereas the 2-unsubstituted and 2-methyl analogs remain vulnerable to oxidation at this locus [2]. Although no liver microsome stability data are publicly available for this specific compound, the metabolic shielding effect of aryl fluorine at oxidation-prone positions is a robust class-level phenomenon supported by extensive medicinal chemistry precedent across multiple chemotypes [1].

Metabolic stability CYP450 oxidation In vitro half-life

Patent-Documented Relevance of Pyridine-Substituted Tetrahydroisoquinolines as NMDA Receptor and CNS Therapeutic Leads

US Patent 6,831,087 explicitly describes pyridine-substituted tetrahydroisoquinoline derivatives, including 2-(pyridin-4-yl)-THIQ analogs, as having affinity for the NMDA receptor and utility in treating CNS disorders [1]. Within this patent class, the 2-fluoropyridin-4-yl substitution pattern represents a logical extension of the SAR, offering electronic modulation of the pyridine nitrogen basicity (pKₐ reduction of ~1–2 units vs. unsubstituted pyridine due to the electron-withdrawing fluorine) [2], which can alter receptor subtype selectivity. The patent landscape confirms that this scaffold class has validated therapeutic relevance, and the 2-fluoro analog specifically occupies a physicochemical niche—moderate lipophilicity with attenuated pyridine basicity—that is distinct from the explicitly exemplified 2-methyl and unsubstituted variants [1].

NMDA receptor CNS therapeutics Patent SAR

Optimal Procurement and Application Scenarios for 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Based on Differential Evidence


CNS Lead Optimization Programs Requiring Favorable MPO Profiles with Intrinsic Metabolic Shielding

The compound's CNS MPO-compliant profile (TPSA 16.1 Ų, HBD = 0, XLogP3 = 2.9) makes it an ideal building block for CNS-focused medicinal chemistry campaigns [1]. When a THIQ scaffold with a pyridin-4-yl substitution is desired, the 2-fluoro variant should be prioritized over the 2-chloro analog (higher lipophilicity) and the 2-methyl analog (lack of metabolic blockade at the pyridine 2-position) as the starting point for hit-to-lead optimization [2]. Its balanced lipophilicity predicts adequate blood-brain barrier penetration while the fluorine atom provides metabolic stability at a known oxidative hotspot [3].

Kinase Inhibitor and GPCR Modulator Library Synthesis Where Attenuated Pyridine Basicity Confers Selectivity Advantages

The electron-withdrawing fluorine reduces the pyridine nitrogen pKₐ by approximately 1.5–2.5 units relative to unsubstituted or 2-methyl analogs [1]. This property is particularly valuable in kinase inhibitor design, where the protonation state of heterocyclic hinge-binding motifs critically influences target engagement and selectivity. Procurement of the 2-fluoro variant enables exploration of a protonation-state space inaccessible to the 2-chloro or 2-methyl congeners, potentially yielding more selective kinase or GPCR ligands with reduced off-target ion channel activity [2].

Structure-Activity Relationship Studies Investigating Halogen Bonding and Orthogonal Multipolar Interactions at the 2-Position

The fluorine atom at the pyridine 2-position can participate in unique orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that are structurally and energetically distinct from the hydrogen bond, halogen bond, or hydrophobic interactions provided by the 2-H, 2-Cl, and 2-CH₃ analogs respectively [1]. For fragment-based drug discovery or structure-based design programs seeking to probe fluorine-specific binding interactions via X-ray crystallography or ¹⁹F NMR, this compound offers a direct comparison tool against its non-fluorinated counterparts that cannot be achieved through any other single-atom substitution [2].

Synthetic Intermediate for Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling at the Pyridine Ring

As a versatile synthetic intermediate, the compound's tetrahydroisoquinoline nitrogen is already engaged in the N-aryl bond, leaving the pyridine ring available for further functionalization [1]. The 2-fluoro substituent serves as a directing group for regioselective C–H activation or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification strategies that are not feasible with the 2-unsubstituted or 2-methyl analogs. This makes the compound a strategically valuable building block for parallel synthesis and library production [2].

Quote Request

Request a Quote for 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.